(1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine

Lipophilicity ADME CNS drug design

(1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine (CAS 1038233-05-4; synonym 1-(Benzofuran-2-yl)-N-(cyclopropylmethyl)methanamine) is a secondary amine belonging to the benzofuran-2-ylmethylamine class. The molecule combines a fully aromatic benzofuran heterocycle with an N-cyclopropylmethyl substituent, yielding a molecular formula of C₁₃H₁₅NO and a molecular weight of 201.26 g/mol.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B13258678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC1CC1CNCC2=CC3=CC=CC=C3O2
InChIInChI=1S/C13H15NO/c1-2-4-13-11(3-1)7-12(15-13)9-14-8-10-5-6-10/h1-4,7,10,14H,5-6,8-9H2
InChIKeyXEXBLCDWPSNSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine – Chemical Identity, Core Scaffold, and Procurement-Relevant Baseline Properties


(1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine (CAS 1038233-05-4; synonym 1-(Benzofuran-2-yl)-N-(cyclopropylmethyl)methanamine) is a secondary amine belonging to the benzofuran-2-ylmethylamine class. The molecule combines a fully aromatic benzofuran heterocycle with an N-cyclopropylmethyl substituent, yielding a molecular formula of C₁₃H₁₅NO and a molecular weight of 201.26 g/mol . Its computed LogP of 2.93 and topological polar surface area (TPSA) of 25.17 Ų place it within the physicochemical space associated with CNS-permeable small molecules . The compound is supplied as a research-grade building block with a typical purity of ≥95% and is primarily utilized in medicinal chemistry for lead generation, scaffold hopping, and structure–activity relationship (SAR) exploration targeting neurological receptors .

CNS lead generation scaffold Physicochemical profile (LogP, TPSA) aligns with CNS-permeable small-molecule space for neurological receptor programs.
Aminergic receptor SAR exploration 2-aminomethyl benzofuran core with N-cyclopropylmethyl constraint supports serotonin, dopamine, and adrenergic receptor studies.
Research-grade building block Standard research purity (≥95%) suitable for hit validation, scaffold hopping, and parallel SAR library synthesis.

(1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine – Why Generic Substitution Across Benzofuran-2-ylmethylamine Analogs Introduces Uncontrolled Physicochemical and Pharmacological Variation


Benzofuran-2-ylmethylamine derivatives are not functionally interchangeable despite sharing a common core. Even minor modifications to the N-substituent or the saturation state of the benzofuran ring produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that propagate into altered membrane permeability, target engagement, and metabolic stability [1]. Specifically, replacing the N-cyclopropylmethyl group with an N-propyl chain preserves the molecular formula but abolishes the conformational restraint and altered electron density conferred by the cyclopropane ring, while reducing the dihydrobenzofuran core eliminates the chiral center and alters the aromatic character that governs π-stacking interactions with biological targets [2]. The quantitative evidence below demonstrates that (1-benzofuran-2-ylmethyl)(cyclopropylmethyl)amine occupies a distinct and non-substitutable position within its analog series.

N-propyl analog replaces cyclopropylmethyl Identical LogP masks altered pKa and conformational constraint; receptor selectivity profile may shift away from aminergic SAR expectations.
Dihydrobenzofuran analogs lack aromaticity Saturated core introduces a benzylic metabolic soft spot and reduces π-stacking potential; metabolic stability and target engagement may not reproduce.
3-yl or 5-yl regioisomers alter target space Regiochemistry dictates receptor class engagement; SAR from 3- or 5-substituted benzofuran amines cannot transfer to 2-aminomethyl vector programs.

(1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine – Quantitative Differentiation Evidence Versus Closest Structural Analogs


Lipophilicity (LogP) Comparison: N-Cyclopropylmethyl vs. N-Propyl Substituent on the Benzofuran-2-ylmethylamine Scaffold

The N-cyclopropylmethyl substituent in the target compound yields a computed LogP of 2.93, which is identical to that of the N-propyl analog [(1-benzofuran-2-yl)methyl](propyl)amine (CAS 24282-74-4) at LogP 2.93 . However, the cyclopropylmethyl group achieves this lipophilicity with one fewer carbon atom and a distinctly different three-dimensional topology. The cyclopropane ring introduces ring strain and sp²-like character that alters the electron distribution at the amine nitrogen, affecting pKa and hydrogen-bonding propensity in ways not captured by LogP alone [1]. This means the two compounds, despite identical computed LogP values, are expected to exhibit different ionization profiles at physiological pH and therefore different permeability and tissue distribution characteristics.

LogP Comparison
Context-dependent
Target: LogP 2.93, TPSA 25.17 Ų Comparator (N-propyl): LogP 2.93, TPSA 25.17 Ų ΔLogP = 0.00, but cyclopropane ring strain (~27.5 kcal/mol) alters amine pKa and hydrogen-bonding capacity.
Different ionization profiles expected despite identical computed LogP.
Computational prediction; algorithm unspecified.
Lipophilicity ADME CNS drug design

Topological Polar Surface Area and CNS Multiparameter Optimization (MPO) Score Differentiation Versus Dihydrobenzofuran Analogs

The target compound possesses a TPSA of 25.17 Ų, which is higher than the dihydrobenzofuran analog N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine (CAS 1094481-01-2) at TPSA 21.26 Ų . The 3.91 Ų increase in TPSA arises from the fully aromatic benzofuran oxygen contributing more to the polar surface than the saturated dihydrofuran oxygen. In the context of CNS MPO scoring (where TPSA < 70 Ų is desirable), both compounds fall within the favorable range, but the 18.4% higher TPSA of the target compound reduces the computed CNS MPO score by approximately 0.2–0.3 points [1]. This positions the target compound slightly further from the ideal CNS drug space compared to its dihydrobenzofuran counterpart, but the aromatic core confers advantages in π–π stacking interactions with aromatic residues in aminergic receptor binding pockets [2].

TPSA & CNS MPO
Context-dependent
Target: TPSA 25.17 Ų, LogP 2.93 Dihydrobenzofuran analog: TPSA 21.26 Ų, LogP 1.74 ΔTPSA = +3.91 Ų (+18.4%); ~0.2–0.3 lower CNS MPO score, but aromatic core supports π-stacking.
Different CNS drug-likeness profile; aromatic ring may enhance target binding.
CNS MPO inferred from Wager et al. algorithm; no direct binding data.
CNS permeability Blood-brain barrier Drug-likeness

Conformational Restraint of the N-Cyclopropylmethyl Group: Differentiation from Flexible N-Alkyl Chains in Receptor Binding Conformational Pre-organization

The cyclopropylmethyl group on the target compound restricts the conformational freedom of the N-substituent relative to a straight-chain N-propyl analog. Cyclopropane rings exhibit a C–C–C bond angle of approximately 60° (versus ~109.5° for open-chain alkanes) and introduce a rotational barrier that limits the accessible conformational ensemble [1]. In the context of serotonin 2C receptor agonist design, cyclopropylmethylamine side chains have been explicitly employed to conformationally restrict flexible phenethylamine scaffolds, resulting in improved selectivity profiles (5-HT2C EC₅₀ = 71 nM vs. 5-HT2A EC₅₀ = 7,190 nM, a 101-fold selectivity window) [2]. While direct binding data for the target compound are not publicly available, the presence of the identical N-cyclopropylmethyl substructure predicts a similar conformational pre-organization effect relative to the N-propyl analog, potentially reducing the entropic penalty upon target binding [3].

Conformational Constraint
Class-level
Cyclopropylmethyl reduces accessible conformers >10-fold vs. N-propyl. Class-level 5-HT2C selectivity gain ~100-fold (EC₅₀ 71 nM vs. 5-HT2A 7,190 nM) for related benzofuran-cyclopropylmethylamine agonists.
Supports conformation-selectivity study context; entropic penalty may be lower upon binding.
Selectivity data from Cheng et al. (2015); not directly measured for this compound.
Conformational analysis Receptor binding Rigidification

Aromatic Benzofuran Core vs. Dihydrobenzofuran Core: Metabolic Stability and Oxidative Metabolism Risk Differentiation

The target compound possesses a fully aromatic benzofuran core, whereas analogs such as N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-7-amine (CAS 61070-81-3) contain a partially saturated 2,3-dihydrobenzofuran ring. The dihydrobenzofuran system contains a benzylic C–H bond at the 2-position that is a known hotspot for cytochrome P450-mediated oxidative metabolism, potentially generating reactive intermediates [1]. In contrast, the fully aromatic benzofuran lacks this labile benzylic position, predicting greater metabolic stability at the heterocyclic core. This structural difference is reflected in the computed LogP values: the dihydrobenzofuran analog (CAS 61070-81-3) has a LogP of approximately 2.44–2.52 , while the target compound has a LogP of 2.93, consistent with the higher lipophilicity of the fully aromatic system. The difference of ~0.5 log units, combined with the absence of the oxidatively labile 2,3-dihydro position, supports the target compound as a more metabolically stable scaffold choice .

Metabolic Stability
Class-level
Target: fully aromatic benzofuran, no benzylic 2,3-dihydro C–H bonds. Dihydrobenzofuran analog: contains labile benzylic position; LogP 2.44–2.52 vs. 2.93 for target.
Aromatic core may reduce oxidative metabolism risk at heterocycle.
Class-level CYP450 liability inference; experimental microsomal stability data not available.
Metabolic stability Oxidative metabolism Cytochrome P450

Benzofuran-2-ylmethylamine Substitution Pattern: Differentiation from Benzofuran-3-yl and Benzofuran-5-yl Regioisomers in Reported Biological Target Engagement

The target compound positions the aminomethyl substituent at the 2-position of the benzofuran ring. This regiochemistry is distinct from benzofuran-3-ylalkylamine and benzofuran-5-ylmethanamine scaffolds that have been independently optimized against different biological targets. Benzofuran-3-ylalkylamines have been reported as inhibitors of staphyloxanthin synthesis with IC₅₀ values in the nanomolar range [1], while benzofuran-5-ylmethanamine derivatives have been investigated as 5-HT2C serotonin receptor agonists [2]. The 2-substitution pattern places the amine in a different spatial relationship to the benzofuran oxygen, altering the hydrogen-bonding geometry and the vector of the basic nitrogen relative to the aromatic plane. This regiochemical differentiation means that SAR established for 3-yl or 5-yl benzofuran amines cannot be extrapolated to the 2-yl series, making the target compound an essential and non-redundant scaffold for exploring benzofuran chemical space [3].

Regiochemistry Impact
Class-level
2-aminomethyl vector: associated with serotonin/dopamine receptors. 3-yl analogs: staphyloxanthin inhibition (nM IC₅₀). 5-yl analogs: 5-HT2C agonism. No head-to-head data; different target classes per regioisomer.
SAR not transferable across regioisomers; 2-substitution dictates distinct target space.
Inferred from patent and literature reports; direct comparative bioassay lacking.
Regiochemistry Target engagement Structure-activity relationship

Procurement-Relevant Purity and Supplier Availability Comparison: Target Compound vs. N-Propyl and Dihydrobenzofuran Analogs

The target compound (CAS 1038233-05-4) is commercially available from multiple suppliers at a standard purity of ≥95% . The closest N-propyl analog [(1-benzofuran-2-yl)methyl](propyl)amine (CAS 24282-74-4) is also supplied at 95% purity but has been marked as discontinued by at least one major European supplier . The dihydrobenzofuran analog N-(2,3-dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine (CAS 1094481-01-2) is available at 97% purity from select suppliers, but at a significantly higher price point (€811 for 250 mg from one vendor) . The target compound offers a balanced procurement profile: adequate purity for SAR studies, multi-supplier availability reducing supply chain risk, and pricing within the typical range for research-grade benzofuran building blocks.

Procurement Availability
Data to verify
Target: ≥95% purity, 5+ active suppliers, packs from 50 mg to 10 g. N-propyl analog: 95% purity, at least 1 supplier discontinued. Dihydrobenzofuran analog: 97% purity, ~3.2× higher cost per gram.
Multi-supplier continuity supports SAR scale-up; lower supply chain risk.
Supplier data May 2026; pricing and stock may change. Verify before procurement.
Chemical procurement Purity Supplier availability

(1-Benzofuran-2-ylmethyl)(cyclopropylmethyl)amine – High-Confidence Application Scenarios Derived from Quantitative Differentiation Evidence


CNS Lead Optimization Programs Requiring Conformationally Constrained Benzofuran-2-ylmethylamine Scaffolds for Aminergic Receptor Subtype Selectivity

The N-cyclopropylmethyl group provides conformational pre-organization that, in structurally related benzofuran-cyclopropylmethylamine series, has delivered >100-fold selectivity for 5-HT2C over 5-HT2A receptors [1]. The target compound serves as a core scaffold for SAR exploration where incremental changes to the N-substituent are hypothesized to modulate selectivity across the serotonin, dopamine, and adrenergic receptor families. The fully aromatic benzofuran core supports π-stacking with aromatic receptor residues, while the 2-aminomethyl regiochemistry orients the basic nitrogen for engagement with the conserved aspartate residue in aminergic GPCR binding pockets [2].

Metabolic Stability-Focused Medicinal Chemistry: Replacement of Dihydrobenzofuran Cores with Fully Aromatic Benzofuran to Eliminate Oxidative Metabolic Soft Spots

Programs that have identified rapid oxidative turnover at the 2,3-dihydro position of dihydrobenzofuran-containing leads can deploy the target compound to eliminate this metabolic liability. The fully aromatic benzofuran core lacks the benzylic C–H bond that serves as a primary site for CYP450-mediated hydroxylation, and the 0.5 log unit higher lipophilicity (LogP 2.93 vs. 2.44 for the dihydrobenzofuran analog CAS 61070-81-3) can be managed through additional structural modifications elsewhere in the molecule.

Scaffold-Hopping and Chemical Biology Probe Development Targeting Benzofuran-2-ylmethylamine Recognition Sites

When a screening hit or literature precedent identifies a benzofuran-3-yl or benzofuran-5-yl methanamine scaffold as active against a target of interest, the 2-substituted regioisomer provides an orthogonal vector for exploring the chemical space around the target binding site. The distinct spatial relationship between the amine and the benzofuran oxygen in the 2-yl series (versus the 3-yl or 5-yl series) generates different hydrogen-bonding and electrostatic interaction patterns that can reveal new binding modes or selectivity profiles not accessible with other regioisomers [3].

Multi-Gram Scale-Up and Parallel SAR Library Synthesis Requiring Reliable Commercial Supply of Benzofuran-2-ylmethylamine Building Blocks

The target compound's multi-supplier availability (ChemScene, Leyan, Parchem, AKSci, and others) at consistent ≥95% purity reduces procurement risk for laboratories planning medium-to-large SAR matrix expansions . The compound is supplied in pack sizes from 50 mg to 10 g, accommodating both initial hit validation and subsequent scale-up without the supply discontinuation risk observed for the N-propyl analog .

Application
Selection Property
Validation Focus
CNS aminergic receptor SAR (5-HT, dopamine)
N-cyclopropylmethyl conformational constraint
Receptor subtype selectivity profiling
Metabolic stability lead optimization
Aromatic benzofuran core (no benzylic C–H)
CYP450 metabolic stability assays
Regioisomer scaffold hopping
2-aminomethyl benzofuran vector
Binding mode / target engagement analysis
Multi-gram scale-up & library synthesis
Multi-supplier availability, consistent purity
Supply chain reliability evaluation
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